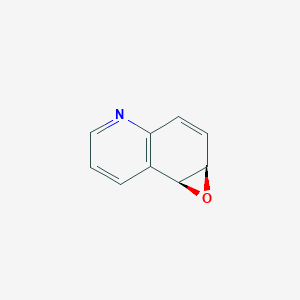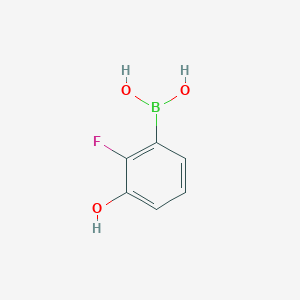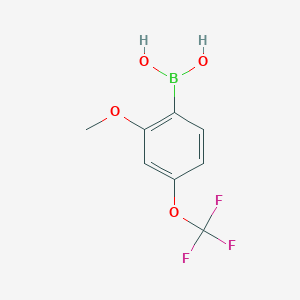
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid
説明
The compound "(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are particularly recognized for their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in the field of sensing, protein manipulation, and as intermediates in various chemical reactions .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid", they do offer insights into the synthesis of related boronic acid compounds. For instance, the synthesis of various aryl- and heteroaryl-substituted benzoquinones involves palladium-catalyzed cross-coupling of different phenylboronic acids, which could be analogous to the synthesis of the compound . Additionally, the preparation of multifunctional compounds with boronic acid groups, as seen in the synthesis of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, suggests that similar strategies could be employed for synthesizing "(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid" .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of 2-(methoxycarbonyl)phenylboronic acid, for example, involves two crystallographically independent conformers, highlighting the potential for structural diversity within this class of compounds . The introduction of electron-withdrawing or electron-donating groups can significantly influence the acidity and stability of the boronic acid, as seen in the case of various (trifluoromethoxy)phenylboronic acids .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . The ortho-substituent on phenylboronic acids can play a crucial role in catalysis, as seen in the catalyzed dehydrative condensation between carboxylic acids and amines . These examples suggest that "(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid" could also be involved in similar reactions due to the presence of the boronic acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. The introduction of a trifluoromethoxy group affects the acidity of phenylboronic acids, with the position of the substituent playing a significant role . The crystal structure of related compounds, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), provides insights into the coordination geometry around the boron atom, which is relevant for understanding the reactivity and binding properties of boronic acids . The binding interaction between boronic acids and sugars, as investigated with 2-methoxy-5-fluoro phenyl boronic acid, demonstrates the importance of structural changes in sugars on binding affinity, which is a key aspect of boronic acid chemistry .
科学的研究の応用
-
Synthesis of Pyrazine Derivatives
-
C-H Functionalization of Quinones
-
Synthesis of Phenyl-purine-carbonitrile Derivatives
-
Synthesis of Chiral Bicyclooctadiene-based Ligands
-
Synthesis of Nitro-phenoxybenzoic Acid Derivatives
-
Synthesis of PA-824 Analogs
-
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines
-
Suzuki-Miyaura Cross-Coupling Reactions
Safety And Hazards
特性
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-4-5(16-8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCQJELUJDPGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626118 | |
| Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
355836-10-1 | |
| Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



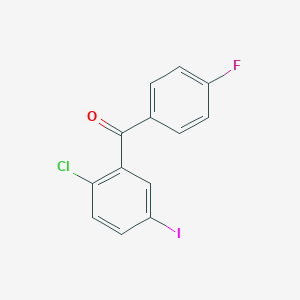
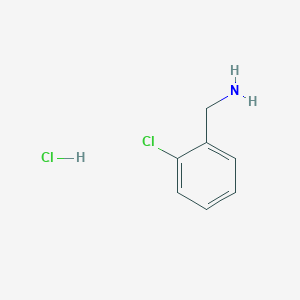
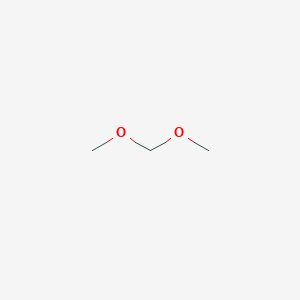
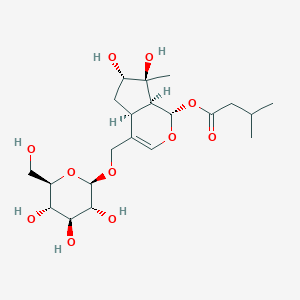

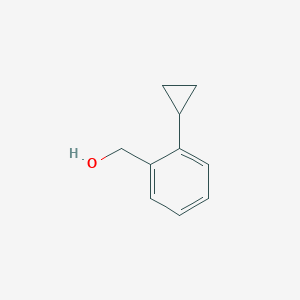
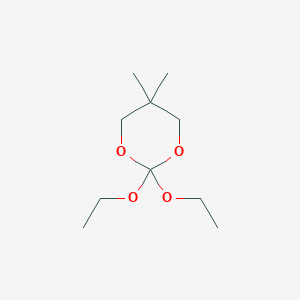

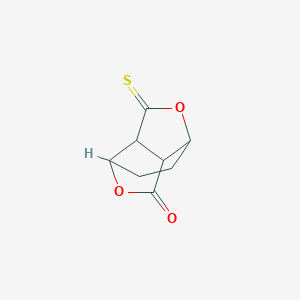

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
